molecular formula C8H16ClNO2 B6267822 rac-2-[(1R,2R)-2-aminocyclohexyl]acetic acid hydrochloride, cis CAS No. 1807912-15-7

rac-2-[(1R,2R)-2-aminocyclohexyl]acetic acid hydrochloride, cis

Cat. No.: B6267822
CAS No.: 1807912-15-7
M. Wt: 193.7
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Description

rac-2-[(1R,2R)-2-aminocyclohexyl]acetic acid hydrochloride, cis is a chemical compound with the molecular formula C8H16ClNO2 It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-2-[(1R,2R)-2-aminocyclohexyl]acetic acid hydrochloride, cis typically involves the following steps:

    Cyclohexanone to 2-aminocyclohexanol: Cyclohexanone is first converted to 2-aminocyclohexanol through a reductive amination process.

    2-aminocyclohexanol to 2-aminocyclohexylacetic acid: The 2-aminocyclohexanol is then reacted with bromoacetic acid to form 2-aminocyclohexylacetic acid.

    Formation of Hydrochloride Salt: Finally, the 2-aminocyclohexylacetic acid is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction steps as described above, but with optimized conditions for higher yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

rac-2-[(1R,2R)-2-aminocyclohexyl]acetic acid hydrochloride, cis can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: The amino group can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

rac-2-[(1R,2R)-2-aminocyclohexyl]acetic acid hydrochloride, cis has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-2-[(1R,2R)-2-aminocyclohexyl]acetic acid hydrochloride, cis involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on the biological context. The exact pathways involved can vary, but typically include modulation of signaling cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid: This compound has a similar structure but includes a tert-butoxycarbonyl protecting group.

    rac-2-[(1R,2S)-2-aminocyclopentyl]acetic acid hydrochloride: This compound has a cyclopentyl ring instead of a cyclohexyl ring.

Uniqueness

rac-2-[(1R,2R)-2-aminocyclohexyl]acetic acid hydrochloride, cis is unique due to its specific stereochemistry and the presence of both an amino group and a carboxylic acid group. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile building block for various applications.

Properties

CAS No.

1807912-15-7

Molecular Formula

C8H16ClNO2

Molecular Weight

193.7

Purity

95

Origin of Product

United States

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